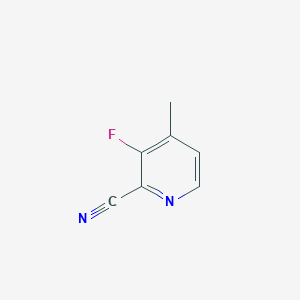

3-Fluoro-4-methylpyridine-2-carbonitrile

Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in modern organic synthesis. Their utility stems from their versatile reactivity, allowing for a wide array of chemical transformations. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity of the entire molecule. Pyridine-based heterocycles are integral components in a multitude of applications, ranging from pharmaceuticals and agrochemicals to materials science. Their ability to act as ligands for metal catalysts, as well as their presence in numerous natural products and biologically active molecules, underscores their importance in synthetic chemistry.

The Role of Fluorine Substitution in Modulating Pyridine Reactivity and Synthetic Utility

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physicochemical properties. nih.gov In the context of pyridine chemistry, fluorine substitution has profound effects on reactivity and synthetic applications. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly influence the electron density of the pyridine ring. This, in turn, can enhance the susceptibility of the ring to nucleophilic attack, a reaction that is typically challenging for the electron-rich pyridine system.

Furthermore, the incorporation of fluorine can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The C-F bond is exceptionally strong, which can enhance the thermal and metabolic stability of the molecule. nih.gov These modified properties make fluorinated pyridine derivatives highly valuable in the design of novel pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles.

Overview of 3-Fluoro-4-methylpyridine-2-carbonitrile within the Landscape of Fluorinated Picolinonitriles

This compound, also known as 3-fluoro-4-methylpicolinonitrile, belongs to the family of fluorinated picolinonitriles. Picolinonitriles are pyridine derivatives bearing a nitrile (-C≡N) group, typically at the 2-position. The presence of both a fluorine atom and a nitrile group, which is also electron-withdrawing, on the pyridine ring makes this compound a particularly interesting subject for chemical synthesis and exploration. The combination of these functional groups is expected to significantly activate the pyridine ring towards certain chemical transformations.

While extensive research has been conducted on a variety of fluorinated pyridines, this compound itself is a more specialized compound. Its structural features suggest potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. The strategic placement of the fluoro, methyl, and cyano groups offers multiple sites for further functionalization, allowing for the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅FN₂ | 136.13 | 312904-99-7 |

| 3-Fluoropyridine-4-carbonitrile | C₆H₃FN₂ | 122.10 | 113770-88-0 nih.gov |

| 4-Fluoro-3-methylpyridine-2-carbonitrile | C₇H₅FN₂ | 136.13 | 1805457-51-5 biosynth.com |

| 2-Fluoro-4-methylpyridine | C₆H₆FN | 111.12 | 461-87-0 |

This table presents a comparison of the basic physicochemical properties of the title compound with some of its structural isomers and related fluorinated pyridines.

The subsequent sections of this article will delve deeper into the specific chemical characteristics and synthetic considerations for this compound, building upon the foundational understanding of fluorinated pyridine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNYPJRYCDTVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methylpyridine 2 Carbonitrile and Analogues

Strategies for Pyridine (B92270) Ring Construction with Fluorine and Nitrile Functionalities

Building the core pyridine structure with the required substituents already in place or in the form of their precursors is a fundamental approach. This often involves complex condensation and cyclization reactions.

One modern approach to constructing substituted 3-fluoropyridines involves the coupling of two different ketone-derived components. A method has been developed based on the photoredox-catalyzed coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org The resulting intermediate undergoes a one-pot condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyridine ring. acs.org This strategy allows for the assembly of diversely substituted 3-fluoropyridines from readily available starting materials. acs.org

Another innovative ring-forming strategy is the [3 + 3] annulation method, which has been used to synthesize ring-fluorinated imidazo[1,2-a]pyridines. This approach involves the reaction of 1C,3N-dinucleophiles with β-CF3-1,3-enynes, proceeding through two consecutive C–F substitutions under mild, transition-metal-free conditions. rsc.org While applied to a fused pyridine system, the principles of this cyclization could be adapted for the synthesis of monocyclic fluorinated pyridines.

Cyclization reactions are a cornerstone of heterocyclic chemistry. For pyridine synthesis, [4+1] cyclization represents a powerful tool. One such method involves the reaction of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA), which acts as a C1-bielectrophile to build the second ring of a 6-azaindole. chemrxiv.org This type of reaction, which proceeds without the need for strong organolithium bases for activation, highlights an electrophilic cyclization pathway that could be conceptually applied to the formation of highly substituted pyridines from appropriate precursors. chemrxiv.org

A novel photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine (B122466) derivatives. nih.gov While this method leads to a reduction of the aromatic ring, the initial formation of a 2-silyl-1,2-dihydropyridine intermediate demonstrates a strategy of pyridine ring modification that could potentially be trapped or diverted to yield different functionalized pyridine structures. nih.gov

Table 1: Overview of Ring Construction and Cyclization Strategies

| Strategy | Key Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Coupling & Condensation | α,α-difluoro-β-iodoketones, Silyl enol ethers | Ring Formation | Forms 3-fluoropyridines from two ketone components; one-pot procedure. | acs.org |

| [3 + 3] Annulation | 1C,3N-dinucleophiles, β-CF3-1,3-enynes | Cyclization | Transition-metal-free; proceeds via sequential C-F substitutions. | rsc.org |

| [4+1] Electrophilic Cyclization | 3-Amino-4-methylpyridines, TFAA | Cyclization | Base-less cyclization to form fused pyridine systems (6-azaindoles). | chemrxiv.org |

Introduction of the Fluoro Group

A more common and often more practical approach is the late-stage introduction of the fluorine atom onto a pyridine ring that already contains the methyl and nitrile functionalities, or precursors thereof.

Direct C–H fluorination is an attractive strategy that avoids the need for pre-functionalized starting materials. Electrophilic fluorinating agents are typically used for this transformation. Reagents such as Silver(II) fluoride (B91410) (AgF₂) have been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom (C2-position). acs.orgnih.gov Another powerful and widely used electrophilic fluorinating agent is Selectfluor. The fluorination of 1,2-dihydropyridines with Selectfluor can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines by eliminating hydrogen fluoride. nih.gov The electronic properties of the pyridine ring significantly influence the reaction's efficiency and regioselectivity. ucmerced.edu

A novel approach involves the direct fluorination of pyridine N-oxides, which can be challenging for electron-rich aromatic systems, especially at the meta-position. rsc.org Nevertheless, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to give 3-fluoro-4-nitropyridine (B80604) N-oxide has been demonstrated, offering a new potential route for synthesizing meta-fluorinated pyridines. rsc.org

Halogen-exchange (Halex) reactions are a classic and robust method for synthesizing fluoroaromatics. This nucleophilic aromatic substitution (SNAr) process typically involves the displacement of a chloride or bromide atom with a fluoride ion. The reactivity of halopyridines in SNAr reactions is generally faster for fluoropyridines compared to chloropyridines, but for synthesis, a chloro or bromo leaving group is displaced by a fluoride source. acs.org Metal fluorides, such as those derived from copper, can be effective reagents for halogen-exchange fluorination, particularly in the presence of pyridine derivatives that can enhance their activity. oup.com

Beyond halogens, other leaving groups can be displaced by fluoride. The nitro group, for instance, has been successfully replaced by a fluoride anion in the synthesis of methyl 3-fluoropyridine-4-carboxylate from its 3-nitro precursor using cesium fluoride (CsF) in DMSO. nih.gov This demonstrates that the nitropyridine pathway can be a viable strategy for nucleophilic fluorination. nih.gov

Table 2: Methods for Introducing the Fluoro Group via Substitution

| Method | Substrate Type | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Halogen Exchange (Halex) | Chloro- or Bromopyridines | Metal Fluorides (e.g., CuF₂) | Classic SNAr reaction for introducing fluorine. | acs.orgoup.com |

| Nitro Group Displacement | Nitropyridines | Cesium Fluoride (CsF) | SNAr reaction where the nitro group acts as the leaving group. | nih.gov |

Balz-Schiemann Reaction and Modified Protocols

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a route to aryl fluorides from primary aromatic amines. wikipedia.org The traditional process involves two distinct steps: the diazotization of an aminopyridine to form a diazonium tetrafluoroborate (B81430) salt, followed by the thermal decomposition of this isolated salt to yield the fluoropyridine. wikipedia.orgnih.gov The thermal step often requires high temperatures to generate the aryl cation intermediate. cas.cn

Over the years, significant modifications have been developed to overcome the limitations of the classical procedure, such as harsh conditions and safety concerns. cas.cn

Alternative Fluoride Sources: Instead of isolating the tetrafluoroborate salt, other counterions like hexafluorophosphates (PF₆⁻) have been used, sometimes leading to improved yields. wikipedia.org An alternative method involves conducting the diazotization in liquid hydrogen fluoride, which acts as both the solvent and the fluoride source. wikipedia.org

Milder Conditions: The use of ionic liquids as solvents can allow for a smooth decomposition of the diazonium salt at lower temperatures. nih.govacs.org For instance, 3-pyridinediazonium (B14673259) tetrafluoroborate, an unstable salt, was found to decompose smoothly at 15–20 °C when dampened with petroleum ether, affording 3-fluoropyridine (B146971) in 50% yield. nih.govacs.org

Catalysis: A significant advance is the development of a catalytic variant of the Balz-Schiemann reaction. The use of a hypervalent iodine(III) catalyst has been shown to enable the fluorination of arenediazonium salts under much milder conditions (25–60 °C), expanding the reaction's functional group tolerance and improving its safety profile. cas.cn

Table 3: Comparison of Balz-Schiemann Reaction Protocols

| Protocol | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|

| Traditional | 1. HBF₄, NaNO₂ 2. High Temperature (e.g., >100 °C) | Widely applicable, established method. | Harsh conditions, requires isolation of unstable salts, safety concerns. | wikipedia.orgcas.cn | | Ionic Liquid | Diazonium salt in [emim][BF₄] | Milder conditions, improved efficiency. | Requires specific ionic liquid solvents. | nih.govacs.org | | Catalytic | Hypervalent Iodine(III) catalyst | Mild conditions (25–60 °C), wide substrate scope, improved safety. | Requires an organocatalyst. | cas.cn |

Nitrile Group Introduction and Functionalization

The introduction of a nitrile group onto a pyridine ring can be achieved through several distinct chemical strategies, including direct cyanation of the heterocyclic scaffold or by the chemical transformation of other functional groups, such as carboxylic acid derivatives.

Cyanation Reactions on Pyridine Scaffolds

Direct cyanation of pyridine rings often requires activation of the heterocycle. One prominent method is the Reissert-Henze reaction, which is particularly effective for introducing a cyano group at the C2-position. nii.ac.jpwikipedia.org This reaction typically involves the treatment of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, followed by a cyanide source like potassium cyanide. nii.ac.jpwikipedia.org The intermediate Reissert compound can then be rearomatized to yield the 2-cyanopyridine. This method is applicable to pyridines bearing various substituents. nii.ac.jp

For 3-substituted pyridine N-oxides, regioselective cyanation at the C2-position can be achieved with high yields. The use of trimethylsilanecarbonitrile and dimethylcarbamoyl chloride in dichloromethane (B109758) has been shown to quantitatively convert 3-substituted pyridine 1-oxides into 3-X-2-pyridinecarbonitriles for a range of substituents including methyl, methoxy, hydroxyl, and chloro groups. clockss.org

Another classical approach for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This method involves the diazotization of an aminopyridine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide. wikipedia.orgmasterorganicchemistry.com This versatile reaction allows for the conversion of an amino group into a nitrile at various positions on the pyridine ring, depending on the starting aminopyridine isomer. nih.gov

| Reaction Name | Reagents | Position of Cyanation | Key Features |

| Reissert-Henze Reaction | Pyridine N-oxide, Acyl chloride, KCN | C2 | Effective for C2-cyanation; proceeds through a Reissert compound intermediate. nii.ac.jpwikipedia.org |

| Cyanation of 3-Substituted Pyridine N-Oxides | Trimethylsilanecarbonitrile, Dimethylcarbamoyl chloride | C2 | High regioselectivity for the 2-position in the presence of a 3-substituent. clockss.org |

| Sandmeyer Reaction | Aminopyridine, NaNO₂, Acid, CuCN | Varies | Converts an amino group to a nitrile via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com |

Transformations from Carboxylic Acid Derivatives to Nitriles

An alternative to direct cyanation is the conversion of a pre-existing functional group, most commonly a carboxylic acid or its derivatives (e.g., amides), into a nitrile. The dehydration of a pyridinecarboxamide (picolinamide) is a direct method to form the corresponding pyridinecarbonitrile.

A patented industrial process describes the conversion of pyridine carboxylic acids to the corresponding nitriles. This process involves forming a complex of the carboxylic acid with a nitrogenous base, such as pyridine itself, and then reacting this complex with ammonia at high temperatures (200° to 800°C), often in the presence of a catalyst like silica (B1680970) gel or alumina. google.com

More contemporary methods have been developed for the conversion of carboxylic acids to nitriles under milder conditions. For instance, photoredox catalysis has enabled the decarboxylative cyanation of aliphatic carboxylic acids, offering a modern alternative to harsher traditional methods. researchgate.net While primarily demonstrated for aliphatic acids, the principles may be adaptable to heterocyclic systems.

| Method | Starting Material | Key Reagents/Conditions | Notes |

| Ammonolysis/Dehydration | Pyridine carboxylic acid | Nitrogenous base (e.g., pyridine), NH₃, 200-800°C | High-temperature industrial process. google.com |

| Amide Dehydration | Pyridinecarboxamide | Dehydrating agent (e.g., P₂O₅, SOCl₂) | A standard laboratory method for nitrile synthesis. |

| Photoredox Decarboxylative Cyanation | Carboxylic acid | Photoredox catalyst, Cyanide source | A modern, milder method, primarily developed for aliphatic systems. researchgate.net |

Methyl Group Introduction and Positional Control

The introduction of a methyl group onto a specific position of the pyridine ring is a common challenge in the synthesis of substituted pyridines. The electronic nature of the pyridine ring, being electron-deficient, dictates the types of reactions that can be employed for C-H functionalization.

Methylation Strategies on Pyridine Ring Systems

Several strategies exist for the methylation of pyridine rings. For the introduction of a methyl group at the C3 position, vapor-phase methylation of pyridine with methanol (B129727) over zinc-cobalt-iron oxide spinel systems has been shown to be effective, selectively producing 3-picoline. iitm.ac.in The selectivity is influenced by the surface acidity of the catalyst. iitm.ac.in

A rhodium-catalyzed method allows for the methylation of the C3 and C5 positions of pyridines using formaldehyde (B43269) as the methyl group source. rsc.org This process involves a temporary dearomatization of the pyridine ring, which is activated by reduction, rendering it nucleophilic for the C-C bond formation. rsc.orgrsc.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing methyl groups, particularly for the synthesis of radiolabeled compounds for positron emission tomography (PET). researchgate.net These reactions typically involve the coupling of a halopyridine with a methyl-containing organometallic reagent.

| Method | Reagents/Catalyst | Position(s) Methylated | Key Features |

| Vapor-Phase Methylation | Methanol, Zn₁₋ₓCoₓFe₂O₄ catalyst | C3 | High-temperature, gas-phase reaction selective for 3-picoline. iitm.ac.in |

| Rhodium-Catalyzed Methylation | Formaldehyde, Rhodium catalyst | C3 and C5 | Proceeds via temporary dearomatization and activation by reduction. rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | Halopyridine, Methylboronic acid/ester, Palladium catalyst | Varies | Widely used for C-C bond formation, including methylation. researchgate.net |

Regioselective Introduction of Alkyl Groups

Achieving regioselectivity in the alkylation of pyridines is crucial for the synthesis of specifically substituted derivatives. The Minisci reaction is a classic method for the direct alkylation of electron-deficient N-heterocycles. wikipedia.org This radical-based reaction typically occurs under acidic conditions and favors substitution at the C2 and C4 positions. wikipedia.orgresearchgate.net The regioselectivity can be influenced by the substituents already present on the pyridine ring. For instance, in the case of 4-chloro-3-fluoropyridine, Minisci-type amidomethylation shows a strong preference for the more electron-deficient 2-position. nih.govacs.org

To control the position of alkylation, particularly to favor the C4 position, a blocking group strategy can be employed. A maleate-derived blocking group has been shown to enable highly regioselective Minisci-type decarboxylative alkylation at the C4 position of pyridines. nih.gov This approach allows for the synthesis of 2,4-difunctionalized pyridines by first performing the C4-alkylation, followed by a C2-selective functionalization. nih.gov

| Method | Key Principle | Position(s) Targeted | Notes |

| Minisci Reaction | Radical alkylation of protonated pyridine | C2 and C4 | A powerful method for direct C-H alkylation of electron-deficient heterocycles. wikipedia.orgresearchgate.net |

| Minisci Reaction with Directing Groups | Electronic effects of existing substituents | C2 (e.g., on 4-chloro-3-fluoropyridine) | The inherent electronic properties of the substrate can direct the incoming radical. nih.govacs.org |

| Blocking Group Strategy | Steric hindrance at C2/C6 to favor C4 | C4 | A maleate-derived blocking group allows for selective C4-alkylation. nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Direct C-H functionalization methods, such as the Minisci reaction, offer an atom-economical approach to installing alkyl groups, avoiding the need for pre-functionalized starting materials like halopyridines. wikipedia.org However, controlling regioselectivity can be a challenge, often yielding mixtures of isomers. wikipedia.org The use of blocking groups can overcome this limitation, providing excellent selectivity for the C4 position, but this adds extra steps to the synthesis for the introduction and removal of the blocking group. nih.gov

Syntheses that build the substitution pattern in a stepwise manner often provide better control over the final structure. For example, starting with a pre-methylated and fluorinated pyridine and then introducing the nitrile group via a Sandmeyer or Reissert-Henze reaction can be a highly selective approach. The Sandmeyer reaction, starting from an aminopyridine, is a robust method, but it involves the handling of potentially unstable diazonium salts. nih.gov The Reissert-Henze reaction is a reliable method for introducing a cyano group at the C2 position, but it requires the preparation of the corresponding pyridine N-oxide. nii.ac.jp

Transforming a carboxylic acid to a nitrile is a viable alternative, especially if the corresponding pyridine carboxylic acid is readily available. High-temperature industrial methods are efficient for large-scale production but may not be suitable for laboratory synthesis of complex, functionalized molecules due to the harsh conditions. google.com

Ultimately, the optimal synthetic strategy will involve a careful consideration of the trade-offs between the number of steps, the cost and availability of reagents, the achievable yields, and the ease of purification. For a molecule with a specific substitution pattern like 3-Fluoro-4-methylpyridine-2-carbonitrile, a convergent approach where functionalized fragments are combined, or a linear synthesis with highly regioselective steps, would be favored to maximize efficiency and minimize the formation of unwanted isomers.

Chemical Reactivity and Mechanistic Transformations of 3 Fluoro 4 Methylpyridine 2 Carbonitrile

Reactivity Profile of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This allows it to undergo a variety of nucleophilic addition reactions. libretexts.orglibretexts.org

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile in 3-Fluoro-4-methylpyridine-2-carbonitrile is susceptible to attack by nucleophiles. These reactions typically proceed via the formation of an intermediate imine anion, which can then be further transformed depending on the nucleophile and reaction conditions. libretexts.org

Hydrolysis: In the presence of strong acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. The acid-catalyzed mechanism involves protonation of the nitrile nitrogen to increase the carbon's electrophilicity, followed by the attack of water. libretexts.orgchemistrysteps.com The final product of this reaction would be 3-fluoro-4-methylpyridine-2-carboxylic acid .

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org This transformation involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield (3-fluoro-4-methylpyridin-2-yl)methanamine .

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. openstax.org For example, reaction with ethylmagnesium bromide would be expected to yield 1-(3-fluoro-4-methylpyridin-2-yl)propan-1-one .

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-Fluoro-4-methylpyridine-2-carboxylic acid |

| Reduction | LiAlH₄ then H₂O | (3-Fluoro-4-methylpyridin-2-yl)methanamine |

| Grignard Reaction | CH₃CH₂MgBr then H₂O | 1-(3-Fluoro-4-methylpyridin-2-yl)propan-1-one |

Transformations into Other Nitrogen-Containing Heterocycles (e.g., Tetrazines)

Nitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles. One notable transformation is the synthesis of 1,2,4,5-tetrazines, which are significant in the field of bioorthogonal chemistry. researchgate.netnih.gov A common method for this conversion is the Pinner reaction, which involves the reaction of a nitrile with hydrazine (B178648) in the presence of a sulfur source, followed by oxidative cyclization. researchgate.net While not specifically documented for this compound, this general methodology suggests a plausible pathway to synthesize a corresponding substituted tetrazine.

Influence of the Fluorine Atom on Pyridine (B92270) Reactivity

The fluorine atom at the C3 position significantly modulates the reactivity of the pyridine ring, primarily by serving as an excellent leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Substituted Carbon

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing electron-withdrawing groups and a good leaving group. acsgcipr.org In this compound, the fluorine atom at C3 is activated for substitution by the cumulative electron-withdrawing effects of the ring nitrogen and the ortho-nitrile group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. acsgcipr.org

The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it susceptible to nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in this context. A variety of nucleophiles can be employed in these reactions. mdpi.comsemanticscholar.orgchemrxiv.org

Amination: Reaction with primary or secondary amines in the presence of a base would yield the corresponding 3-amino-4-methylpyridine-2-carbonitrile derivatives. researchgate.net

Alkoxylation: Alkoxides, such as sodium methoxide, can displace the fluoride to form 3-methoxy-4-methylpyridine-2-carbonitrile.

Thiolation: Thiolates, generated from thiols and a base, are potent nucleophiles in SNAr reactions and would lead to the formation of 3-(alkylthio)- or 3-(arylthio)-4-methylpyridine-2-carbonitrile derivatives. nih.govresearchgate.net

| Nucleophile | Reagent Example | Expected Product Name |

|---|---|---|

| Amine | Piperidine | 4-Methyl-3-(piperidin-1-yl)pyridine-2-carbonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-4-methylpyridine-2-carbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Methyl-3-(phenylthio)pyridine-2-carbonitrile |

Impact on Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. The presence of two additional strong electron-withdrawing groups, the fluorine atom and the nitrile group, further deactivates the ring of this compound, making EAS reactions extremely challenging.

Should a reaction occur under harsh, forcing conditions, the substitution pattern would be governed by the directing effects of the existing substituents. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. Both the fluorine and nitrile groups are deactivating and meta-directing. Therefore, any potential electrophilic attack would most likely occur at the C5 position, which is meta to the nitrile and ortho to the weakly activating methyl group, making it the least deactivated position on the ring.

Reactions Involving the Methyl Group

The methyl group at the C4 position of the pyridine ring exhibits notable reactivity due to the influence of the heterocyclic system. The protons of a methyl group at the 2- or 4-position of a pyridine ring are significantly more acidic than those of toluene. vaia.com This increased acidity is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the resulting carbanion through resonance. vaia.com

This property allows the methyl group to participate in base-catalyzed condensation reactions with aldehydes and ketones. For instance, in the presence of a strong base like potassium tert-butoxide, the methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then attack an electrophilic carbonyl carbon, such as that of benzaldehyde (B42025). The subsequent adduct can then eliminate water to form a styryl-substituted pyridine derivative. A similar condensation has been documented for 2-cyano-3-methylpyridine. google.com This suggests that this compound would react with benzaldehyde to form 3-fluoro-4-(2-phenylvinyl)pyridine-2-carbonitrile .

Functionalization of the Methyl Group (e.g., Halogenation, Oxidation)

The methyl group at the 4-position of the pyridine ring is susceptible to various functionalization reactions, including halogenation and oxidation.

Halogenation:

The benzylic protons of the methyl group can be abstracted under radical conditions, making it a prime site for halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS), which can introduce a bromine atom onto the methyl group. researchgate.netorganic-chemistry.orgresearchgate.net The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, and proceeds via a free-radical chain mechanism. This yields 4-(bromomethyl)-3-fluoropyridine-2-carbonitrile, a key intermediate for further derivatization.

Oxidation:

The methyl group can also be oxidized to introduce oxygen-containing functionalities. Mild oxidation can convert the methyl group to a hydroxymethyl group, yielding (3-fluoro-2-cyanopyridin-4-yl)methanol. Further oxidation can then produce the corresponding aldehyde, 3-fluoro-4-formylpyridine-2-carbonitrile, or carboxylic acid, 3-fluoro-2-cyanopyridine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final oxidation state. Common reagents for such transformations include potassium permanganate, selenium dioxide, or catalytic oxidation methods.

A plausible reaction scheme for the functionalization of the methyl group is presented below:

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | NBS, Radical Initiator | 4-(Bromomethyl)-3-fluoropyridine-2-carbonitrile | Radical Halogenation |

| This compound | Mild Oxidizing Agent | (3-Fluoro-2-cyanopyridin-4-yl)methanol | Oxidation |

| (3-Fluoro-2-cyanopyridin-4-yl)methanol | Oxidizing Agent | 3-Fluoro-4-formylpyridine-2-carbonitrile | Oxidation |

| 3-Fluoro-4-formylpyridine-2-carbonitrile | Oxidizing Agent | 3-Fluoro-2-cyanopyridine-4-carboxylic acid | Oxidation |

Side-Chain Reactivity and Derivatization

The functionalized methyl group, particularly the brominated and hydroxylated derivatives, opens up avenues for a wide array of side-chain derivatization reactions. These transformations are crucial for building molecular complexity and introducing diverse functional groups.

The highly reactive 4-(bromomethyl)-3-fluoropyridine-2-carbonitrile can readily undergo nucleophilic substitution reactions. A variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, can displace the bromide to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This allows for the introduction of a wide range of substituents at the 4-position.

Similarly, the hydroxyl group of (3-fluoro-2-cyanopyridin-4-yl)methanol can be derivatized. For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Alternatively, it can react with carboxylic acids or their derivatives to form esters. chemicalbook.com

The following table summarizes some possible side-chain derivatization reactions:

| Starting Material | Reagent(s) | Product Type |

| 4-(Bromomethyl)-3-fluoropyridine-2-carbonitrile | R-NH2 (Amine) | 4-((Alkylamino)methyl)-3-fluoropyridine-2-carbonitrile |

| 4-(Bromomethyl)-3-fluoropyridine-2-carbonitrile | R-OH (Alcohol), Base | 4-((Alkoxy)methyl)-3-fluoropyridine-2-carbonitrile |

| 4-(Bromomethyl)-3-fluoropyridine-2-carbonitrile | R-SH (Thiol), Base | 4-((Alkylthio)methyl)-3-fluoropyridine-2-carbonitrile |

| (3-Fluoro-2-cyanopyridin-4-yl)methanol | R-COCl (Acyl Chloride), Base | Ester |

| (3-Fluoro-2-cyanopyridin-4-yl)methanol | TsCl, Base | Tosylate |

Pyridyl Nitrogen Coordination and Organometallic Reactions

The lone pair of electrons on the pyridyl nitrogen atom allows it to act as a ligand and coordinate with metal centers. This property is fundamental to its participation in various organometallic reactions, including metal-catalyzed cross-coupling and lithiation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) utilizing Halogenated Pyridine Precursors

To utilize this compound in metal-catalyzed cross-coupling reactions, it must first be converted into a suitable precursor, typically a halogenated derivative. For instance, if a coupling reaction is desired at the 4-position, a 4-halo-3-fluoropyridine-2-carbonitrile would be the required starting material.

Suzuki Coupling: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.net In this context, a 4-halo-3-fluoropyridine-2-carbonitrile could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position.

Stille Coupling: The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, also catalyzed by a palladium complex. Similar to the Suzuki coupling, a 4-halo-3-fluoropyridine-2-carbonitrile could be reacted with an organostannane to form a new carbon-carbon bond at the 4-position of the pyridine ring.

Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atom and the cyano group can act as directing metalation groups (DMGs). However, the acidity of the methyl protons presents a competing site for lithiation. The reaction of tetrachloro-4-methylpyridine with n-butyl-lithium results in the formation of (tetrachloro-4-pyridyl)methyl-lithium, indicating that lithiation of the methyl group is a feasible pathway.

Therefore, treatment of this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to the formation of a lithiated species at the methyl group. This organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The following table outlines potential quenching reactions of the lithiated intermediate:

| Lithiated Intermediate | Electrophile | Product Type |

| 3-Fluoro-4-(lithiomethyl)pyridine-2-carbonitrile | R-X (Alkyl Halide) | 4-Alkyl-3-fluoropyridine-2-carbonitrile derivative |

| 3-Fluoro-4-(lithiomethyl)pyridine-2-carbonitrile | R-CHO (Aldehyde) | Secondary Alcohol |

| 3-Fluoro-4-(lithiomethyl)pyridine-2-carbonitrile | CO2 (Carbon Dioxide) | Carboxylic Acid |

| 3-Fluoro-4-(lithiomethyl)pyridine-2-carbonitrile | R-CN (Nitrile) | Ketone |

Role As a Building Block in Advanced Organic Synthesis

Scaffold for the Construction of Fused and Polycyclic Heterocyclic Systems

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are found in a vast number of biologically active compounds. 3-Fluoro-4-methylpyridine-2-carbonitrile is a promising starting material for synthesizing such structures. The vicinal arrangement of the cyano and fluoro groups offers a reactive site for annulation reactions, where a new ring is built onto the existing pyridine (B92270) frame.

For instance, the nitrile group can participate in cyclization reactions with binucleophilic reagents. The reaction of 2-amino-3-cyanopyridine (B104079) derivatives is a well-established method for creating fused pyridopyrimidines, which exhibit a range of biological activities, including anticancer properties. nih.govnih.gov By analogy, the nitrile of this compound could be targeted by nucleophiles, potentially leading to novel fused systems.

Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly given the activating effect of the adjacent cyano group and the ring nitrogen. wikipedia.org This reactivity allows for intramolecular cyclization strategies where a tethered nucleophile displaces the fluoride (B91410) to form a new heterocyclic ring, yielding a polycyclic structure. While specific examples utilizing this compound are not extensively documented, the known reactivity of similar fluorinated cyanopyridines suggests its high potential as a scaffold for generating diverse fused heterocycles. researchgate.net

Precursor for Diversified Molecular Architectures

The functional groups of this compound serve as versatile handles for introducing molecular diversity. Each group can be selectively transformed to generate a wide array of derivatives from a single starting material.

Nitrile Group Transformations: The cyano group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations introduce new functionalities that can be used for further synthetic elaborations, such as amide couplings or the formation of new carbon-carbon bonds. The conversion of a nitrile to other functional groups is a key step in expanding the synthetic utility of building blocks.

Fluorine as a Site for Nucleophilic Aromatic Substitution (SNAr): The C-F bond on an electron-deficient ring like pyridine is susceptible to nucleophilic attack. nih.govnih.gov The reaction of 2-fluoropyridines with various nucleophiles (O-, N-, S-, and C-based) is a powerful method for late-stage functionalization of complex molecules. acs.org This allows for the introduction of a wide range of substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The reaction of 2-cyanopyridines bearing electron-withdrawing groups, such as fluorine, with nucleophiles like cysteine has been shown to proceed efficiently under mild, aqueous conditions. nih.gov

Methyl Group Functionalization: While typically less reactive, the methyl group can undergo functionalization through radical reactions or oxidation, providing another site for molecular diversification.

This multi-faceted reactivity makes this compound a valuable precursor for generating libraries of compounds with diverse structures and properties.

Applications in the Synthesis of Structurally Complex Molecules

The synthesis of complex molecules, particularly those with pharmaceutical applications, often relies on the use of highly functionalized building blocks that allow for the efficient and controlled assembly of the target structure. scripps.edu Substituted pyridines are a prevalent motif in FDA-approved drugs and natural products. lifechemicals.com

This compound provides a pyridine core with a defined substitution pattern that can be incorporated into larger, more complex molecules. Its utility lies in its ability to serve as a key intermediate that can be elaborated using the transformations described previously. For example, a synthetic route towards a complex drug candidate might involve an initial SNAr reaction to introduce a key fragment, followed by hydrolysis of the nitrile and subsequent amide coupling to build out another part of the molecule. The ability to perform sequential and selective modifications is critical in the total synthesis of complex natural products and medicinal agents. berkeley.edu

Automated Synthesis Approaches Utilizing Pyridine Building Blocks

Modern drug discovery increasingly relies on automated synthesis platforms to rapidly generate and screen large libraries of compounds. researchgate.netnih.gov These systems require robust and versatile building blocks that are amenable to a standardized set of reaction conditions. nih.gov

Functionalized heterocyclic building blocks, such as this compound, are well-suited for this purpose. The presence of multiple reactive sites allows for diversification from a single core structure through automated parallel synthesis. For example, a library could be generated by reacting an array of nucleophiles with the fluorine atom, or by transforming the nitrile group and then reacting the resulting derivatives with another set of diverse reagents. The development of pyridine-fused boronic ester building blocks for high-throughput synthesis exemplifies how such strategies can accelerate the design of novel lead compounds in drug discovery projects. whiterose.ac.uk The reliable reactivity of the functional groups on this compound makes it an attractive candidate for inclusion in the virtual and physical libraries used for automated hit-to-lead campaigns.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 3-Fluoro-4-methylpyridine-2-carbonitrile is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridine (B92270) ring contains two aromatic protons, H-5 and H-6. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing cyano and fluoro groups, and the electron-donating methyl group.

The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field, likely in the range of 8.2-8.5 ppm. The H-5 proton is predicted to resonate at a higher field, approximately 7.3-7.6 ppm. The methyl group protons (CH₃) at the C-4 position are expected to appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.3 - 7.6 | Doublet (d) |

| H-6 | 8.2 - 8.5 | Doublet (d) |

¹³C NMR Spectroscopic Analysis and Carbon Environments

The ¹³C NMR spectrum will provide information on the seven distinct carbon environments in this compound. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents. The carbon of the nitrile group (-CN) is expected to have a chemical shift in the range of 115-120 ppm.

The C-2 and C-3 carbons, being directly attached to the electron-withdrawing cyano and fluoro groups respectively, will be significantly deshielded. The C-3 carbon, bonded to the highly electronegative fluorine atom, is expected to show a large downfield shift. The quaternary carbons (C-2, C-3, and C-4) will exhibit characteristic chemical shifts. The methyl carbon will appear at a much higher field.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 18 - 22 |

| -CN | 115 - 120 |

| C-5 | 125 - 130 |

| C-4 | 140 - 145 |

| C-6 | 150 - 155 |

| C-2 | 155 - 160 |

¹⁹F NMR Spectroscopic Analysis and Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of a fluorine atom on an aromatic ring is influenced by the electronic nature of the other substituents. The presence of the electron-withdrawing cyano group and the electron-donating methyl group will influence the shielding of the fluorine nucleus. The chemical shift for a fluorine atom on a pyridine ring typically falls within a specific range, and for this compound, it is predicted to be in the region of -110 to -130 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would show correlation between the coupled H-5 and H-6 protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC spectrum would reveal long-range couplings between protons and carbons, for instance, between the methyl protons and the C-3, C-4, and C-5 carbons, which would be crucial in confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Pyridine Ring and Substituents

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and its substituents.

C-H vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ range.

C≡N (Nitrile) stretching: A strong and sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹. This is one of the most easily identifiable peaks in the IR spectrum.

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ region.

CH₃ deformations: The symmetric and asymmetric bending vibrations of the methyl group are expected around 1380 cm⁻¹ and 1450 cm⁻¹, respectively.

Expected IR and Raman Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Methyl C-H stretch | 2850 - 3000 | Medium |

| C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Pyridine ring (C=C, C=N) stretch | 1400 - 1600 | Medium-Strong |

| Methyl C-H bend | 1380, 1450 | Medium |

Analysis of C≡N and C-F Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the case of this compound, two key vibrational frequencies would be of particular interest: the stretching vibration of the nitrile group (C≡N) and the carbon-fluorine (C-F) bond.

C≡N Stretching: The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the pyridine ring.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the range of 1400-1000 cm⁻¹. The exact wavenumber is dependent on the nature of the carbon atom to which the fluorine is attached (in this case, an sp²-hybridized carbon of the pyridine ring).

Without experimental data, a definitive assignment of these frequencies for this compound cannot be made.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The expected molecular ion peak ([M]⁺) for this compound (C₇H₅FN₂) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as HCN, F·, or CH₃·, from the parent ion. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Data

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine derivatives typically exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

For this compound, absorptions would be expected to arise from π → π* and n → π* transitions associated with the pyridine ring and the nitrile group. The substitution pattern on the pyridine ring, including the fluorine, methyl, and nitrile groups, would influence the wavelength of maximum absorption (λₘₐₓ).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide detailed information, including:

Bond lengths and angles between all atoms.

The planarity of the pyridine ring.

Intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking.

This technique would unambiguously confirm the connectivity and conformation of the molecule. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Theoretical and Computational Investigations

Quantitative Structure-Property Relationship (QSPR) ModelingQSPR modeling is a computational technique that attempts to build a statistical relationship between a molecule's structural features (descriptors) and its physicochemical properties. If sufficient data were available for a series of related compounds, a QSPR model could be developed to predict various properties of 3-Fluoro-4-methylpyridine-2-carbonitrile based on its structure.

Without published studies containing this specific information for this compound, generating the requested detailed and data-rich article is not possible.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-Fluoro-4-methylpyridine-2-carbonitrile, future research will likely concentrate on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key Research Thrusts:

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient and atom-economical approach to constructing the substituted pyridine (B92270) ring of this compound. Future work could explore novel combinations of starting materials that incorporate the required fluorine, methyl, and nitrile functionalities in a single, convergent step, thereby reducing waste and purification efforts.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.net Research into microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and scalable production methods.

Green Solvents and Catalysts: A shift towards the use of greener solvents, such as water, ethanol, or ionic liquids, and the development of recoverable and reusable catalysts are crucial for sustainable synthesis. researchgate.netmit.edu Future synthetic routes for this compound will likely incorporate these elements to minimize environmental impact.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | Design of novel convergent reaction pathways. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Optimization of reaction conditions and scalability. researchgate.net |

| Flow Chemistry | Enhanced safety, improved scalability, process automation | Development of continuous manufacturing processes. |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability | Identification of effective and benign reaction media and catalysts. researchgate.netmit.edu |

Exploration of New Reactivity Modes and Selective Transformations

Understanding and expanding the reactivity of this compound is crucial for its application in the synthesis of diverse and complex molecules. Future research will likely focus on uncovering novel reaction pathways and achieving highly selective transformations.

Key Areas of Exploration:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position is susceptible to nucleophilic displacement, a key reaction for introducing a wide range of functional groups. chemrxiv.orgsigmaaldrich.comnih.gov Future studies will likely explore the kinetics and substrate scope of SNAr reactions with novel nucleophiles to generate libraries of derivatives for biological screening. The reactivity order in SNAr reactions on pyridinium (B92312) ions has been shown to be influenced by the substituent at the 2- and 4-positions, a factor that warrants further investigation for this specific compound. nih.gov

Selective C-H Functionalization: Direct and selective functionalization of the C-H bonds of the pyridine ring is a powerful strategy for late-stage modification of molecules. nih.govrsc.org Research into regioselective C-H activation and subsequent coupling reactions will enable the introduction of new substituents without the need for pre-functionalized starting materials.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. Exploring novel and selective transformations of the nitrile group in the context of the 3-fluoro-4-methylpyridine (B1330668) scaffold will significantly expand the chemical space accessible from this building block.

Integration into Advanced Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing the process of drug discovery and materials science. lookchem.comossila.com Future efforts will focus on incorporating the synthesis of this compound and its derivatives into these automated platforms.

Anticipated Developments:

Automated Flow Synthesis: The development of fully automated flow synthesis platforms will enable the rapid and systematic production of libraries of this compound derivatives. nih.gov These platforms can integrate reaction optimization, purification, and analysis, significantly accelerating the discovery of new bioactive compounds.

Robotic Synthesis Workstations: Robotic platforms can perform complex, multi-step syntheses with high precision and reproducibility. soci.org The development of standardized protocols for the synthesis of derivatives of this compound on these platforms will facilitate high-throughput screening efforts.

AI-Driven Reaction Optimization: Machine learning algorithms can be employed to predict optimal reaction conditions, leading to improved yields and reduced waste. The integration of AI with automated synthesis platforms will create a closed-loop system for the intelligent and efficient synthesis of novel compounds.

Computational Design and Prediction of Novel Derivatives

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and prioritization of new molecules with desired properties. For this compound, computational approaches will play a crucial role in guiding the synthesis of novel derivatives with enhanced biological activity.

Key Computational Strategies:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes and affinities of this compound derivatives to specific biological targets. google.com This information is vital for designing molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish correlations between the structural features of molecules and their biological activities. Developing robust QSAR models for derivatives of this compound will enable the prediction of the activity of virtual compounds, guiding synthetic efforts towards the most promising candidates.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for identifying drug candidates with favorable pharmacokinetic profiles. google.com Early-stage ADMET profiling of virtual derivatives of this compound will help to de-risk the drug discovery process.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic properties and reactivity of this compound and its derivatives. This can provide insights into reaction mechanisms and guide the design of new transformations.

Table 2: Computationally Designed Derivatives and their Potential Applications

| Derivative Class | Design Rationale | Potential Application |

| Amine-substituted derivatives | Introduction of hydrogen bond donors/acceptors | Kinase inhibitors, GPCR modulators |

| Aryl-ether derivatives | Modulation of lipophilicity and steric bulk | Antiviral agents, herbicides |

| Fused heterocyclic systems | Creation of rigid scaffolds for enhanced binding | Anticancer agents, fungicides |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-Fluoro-4-methylpyridine-2-carbonitrile, and what parameters critically affect reaction yields?

Answer:

The synthesis of fluorinated pyridine carbonitriles often involves multi-step reactions, such as cyclization of pre-functionalized intermediates or halogenation of precursor pyridine derivatives. For example, analogous compounds like 4-(2-fluorophenyl)-pyridine-3-carbonitriles are synthesized via cyclocondensation of substituted piperidones with benzaldehyde derivatives under reflux conditions, followed by nitrile group introduction using malononitrile . Critical parameters include:

- Temperature control : Excessive heat can lead to decomposition of sensitive fluorinated intermediates.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitrile formation.

Advanced: How can regioselectivity challenges in fluorinated pyridine carbonitrile synthesis be addressed during cyclization?

Answer:

Regioselectivity issues arise due to competing reaction pathways at the pyridine ring’s electron-deficient positions. To optimize outcomes:

- Computational modeling : Use density functional theory (DFT) to predict favorable transition states for fluorinated intermediates .

- Directed metalation : Employ directing groups (e.g., methyl or methoxy substituents) to guide fluorine incorporation at the 3-position .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired regioisomer. For instance, shorter reaction times may favor kinetic products, while prolonged heating promotes thermodynamic stability .

Basic: What spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Answer:

- X-ray crystallography : Provides definitive proof of molecular geometry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.5219 Å, β = 97.829°) are typical for fluorinated pyridines .

- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -110 to -120 ppm for aromatic fluorine), while ¹H NMR distinguishes methyl groups (δ ~ 2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 150.032 for C₇H₅FN₂) .

Advanced: How should researchers resolve discrepancies between experimental crystallographic data and computational structural models?

Answer:

Conflicts often arise from crystal packing effects or solvent interactions not accounted for in gas-phase computational models. Methodological steps include:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal structure .

- Conformational sampling : Use molecular dynamics (MD) simulations to assess flexibility of the methyl and fluorine substituents in solution .

- Synchrotron refinement : High-intensity X-ray sources improve resolution of electron density maps, particularly for light atoms like fluorine .

Basic: What handling protocols are recommended for this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the nitrile group .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure, as fluorinated nitriles may release toxic HF upon decomposition .

- Degradation monitoring : Regularly check purity via HPLC, as moisture can hydrolyze the nitrile to an amide .

Advanced: How does the electron-withdrawing fluorine substituent at the 3-position influence reactivity compared to chloro or methyl analogues?

Answer:

The fluorine atom’s strong electronegativity increases the electrophilicity of the adjacent carbon, enhancing susceptibility to nucleophilic attack. For example:

- Nucleophilic aromatic substitution (SNAr) : Fluorine’s inductive effect activates the pyridine ring for substitution at the 2- or 4-positions, unlike chloro analogues, where steric hindrance dominates .

- Comparative kinetics : Kinetic studies using ³⁵S-labeled thiourea show faster SNAr rates for 3-fluoro derivatives vs. 3-chloro (rate increase ~2.5×) due to reduced steric bulk .

Basic: What purification methods are effective for achieving high-purity this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate nitrile products from halogenated byproducts .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >99% purity, confirmed by melting point analysis (mp ~120–124°C) .

- Sublimation : For thermally stable batches, sublimation under reduced pressure removes low-volatility impurities .

Advanced: How can isotopic labeling elucidate reaction mechanisms in fluorinated pyridine carbonitrile chemistry?

Answer:

- Deuterium labeling : Introduce D-atoms at the methyl group to track hydrogen migration during Friedel-Crafts alkylation via ²H NMR .

- ¹⁸O tracing : Monitor nitrile hydrolysis pathways by reacting with H₂¹⁸O and analyzing isotopic incorporation via mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates of ¹²C/¹³C-labeled substrates to identify rate-determining steps in cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.